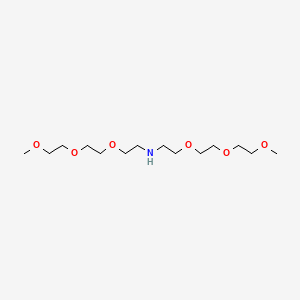

Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl)amine

Description

Properties

IUPAC Name |

2-[2-(2-methoxyethoxy)ethoxy]-N-[2-[2-(2-methoxyethoxy)ethoxy]ethyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H31NO6/c1-16-7-9-20-13-11-18-5-3-15-4-6-19-12-14-21-10-8-17-2/h15H,3-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBTVYAUPXIBYLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCNCCOCCOCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H31NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90194063 | |

| Record name | Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90194063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41121-04-4 | |

| Record name | 2-[2-(2-Methoxyethoxy)ethoxy]-N-[2-[2-(2-methoxyethoxy)ethoxy]ethyl]ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41121-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl)amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041121044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90194063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis[2-[2-(2-methoxyethoxy)ethoxy]ethyl]amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.189 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Secondary Amine PEG Linker: Architecture, Reactivity, and Bioconjugation Strategy

Topic: Secondary Amine PEG Linker Chemical Structure and Uses Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Polyethylene glycol (PEG) linkers are the industry standard for enhancing the pharmacokinetics of biotherapeutics. While primary amine (

This guide provides a technical deep-dive into secondary amine PEG linkers, specifically focusing on their use to generate tertiary amide linkages (which exhibit superior enzymatic stability compared to secondary amides) and their critical role in PROTAC (Proteolysis Targeting Chimera) design, where linker basicity and exit vectors are paramount.

Part 1: Chemical Architecture & Physicochemical Properties

Structural Definition

Unlike standard amino-PEGs which terminate in a primary amine (

General Formula:

- : Alkyl group (e.g., Methyl, Ethyl) or cyclic structure.[1]

- : Number of ethylene glycol units (typically 2–24 for discrete PEGs, or polydisperse MW 1kDa–40kDa).

- : The distal functional group (e.g., Carboxyl, Azide, Maleimide, or another Secondary Amine).

Reactivity Profile: Primary vs. Secondary

The substitution pattern of the nitrogen atom dictates its nucleophilicity and the stability of the resulting conjugate.

| Feature | Primary Amine PEG ( | Secondary Amine PEG ( |

| Nucleophilicity | High | Higher (Inductive effect of alkyl group increases electron density on N, assuming low steric hindrance). |

| Basicity ( | ~10.6 (e.g., Ethylamine) | ~10.7–11.0 (e.g., Diethylamine/Methylamine derivatives). |

| Reaction with NHS Ester | Forms Secondary Amide ( | Forms Tertiary Amide ( |

| Enzymatic Stability | Susceptible to amidases/proteases. | High resistance to enzymatic hydrolysis due to steric bulk and lack of amide hydrogen. |

| Selectivity | Can react twice with alkyl halides (over-alkylation). | Reacts only once to form a tertiary amine (controlled alkylation). |

Visualization: The Tertiary Amide Advantage

The following diagram illustrates the formation of a tertiary amide linkage using a secondary amine PEG, highlighting the steric protection that confers stability.

Caption: Reaction pathway of a Methylamino-PEG with an NHS ester to form a proteolytically stable tertiary amide conjugate.

Part 2: Applications in Drug Development

Antibody-Drug Conjugates (ADCs)

In ADC development, premature release of the payload in circulation causes systemic toxicity.

-

The Problem: Standard secondary amide linkages (formed from primary amines) can be susceptible to promiscuous serum proteases.

-

The Solution: Using a secondary amine linker (e.g.,

-methyl amino PEG) creates a tertiary amide . The steric hindrance of the

PROTACs (Proteolysis Targeting Chimeras)

PROTACs require a linker to connect an E3 ligase ligand (e.g., VHL or CRBN binder) to a Target Protein of Interest (POI) ligand.[1][2][3]

-

Solubility & Permeability: Secondary amine motifs (often within a piperazine or linear chain) are frequently used to modulate the

and lipophilicity ( -

Exit Vectors: Many E3 ligase ligands (like VHL binders) are modified at a hydroxyproline site. Connecting this via a secondary amine linkage allows for a specific geometry that can enhance the formation of the ternary complex (Target-PROTAC-E3) [2].

-

Ionizable Linkers: Incorporating a basic secondary/tertiary amine in the PEG chain allows the molecule to be protonated in acidic endosomes, aiding in lysosomal escape or solubility without compromising membrane permeability at neutral pH [3].

Lipid Nanoparticles (LNPs)

While not "linkers" in the traditional sense, the headgroups of ionizable lipids used in mRNA delivery are often designed using secondary amine precursors. These are reacted to form tertiary amines that possess specific

Part 3: Synthetic Protocol

Conjugation of Methylamino-PEG to an NHS-Ester Payload

This protocol describes the conjugation of a heterobifunctional Methylamino-PEG-Azide to a carboxyl-containing small molecule (activated as an NHS ester). This generates a stable tertiary amide conjugate ready for "Click" chemistry.

Prerequisites:

-

Reagent: Methylamino-PEG

-Azide (Secondary Amine). -

Payload: Small molecule with an NHS ester (or activated in situ).

-

Solvent: Anhydrous DMF or DMSO.

-

Base: DIPEA (Diisopropylethylamine).

Step-by-Step Methodology

-

Preparation of Stock Solutions:

-

Dissolve the NHS-ester payload in anhydrous DMF to a concentration of 10 mM.

-

Dissolve Methylamino-PEG

-Azide in anhydrous DMF to 20 mM. -

Prepare a 1 M stock of DIPEA in DMF.

-

-

Conjugation Reaction:

-

In a flame-dried reaction vial under Nitrogen, combine the Payload solution (1.0 equiv) and the Methylamino-PEG solution (1.2 equiv).

-

Note: A slight excess of the secondary amine ensures complete consumption of the valuable payload.

-

Add DIPEA (2.0 equiv). The secondary amine is more basic than a primary amine; ensure the pH (apparent) is >8.0 to keep it nucleophilic.

-

Stir at Room Temperature for 4–12 hours.

-

Causality: Secondary amines are more sterically hindered than primary amines. Reaction rates with NHS esters are slower; therefore, longer reaction times are required compared to primary amine PEGylation (which typically takes 1–2 hours).

-

-

Monitoring (HPLC/LC-MS):

-

Monitor for the disappearance of the NHS-ester peak and the formation of the product mass (

). -

Checkpoint: If hydrolysis of the NHS ester competes (forming the carboxylic acid), add TSTU (coupling agent) to re-activate the acid in situ.

-

-

Purification:

-

Dilute reaction mixture with water/acetonitrile.

-

Purify via Reverse-Phase HPLC (C18 column) using a water/acetonitrile gradient (+0.1% TFA).

-

Lyophilize fractions to obtain the Tertiary Amide-PEG-Azide as a viscous oil or solid.

-

Workflow Diagram

Caption: Workflow for conjugating a secondary amine PEG to an activated ester payload.

Part 4: Troubleshooting & Stability

Steric Hindrance

The

-

Issue: Reaction with bulky NHS esters (e.g., those adjacent to quaternary carbons) may be sluggish.

-

Solution: Switch to a more reactive leaving group like HOAt/HATU activation or use PFP (Pentafluorophenyl) esters , which are less sensitive to steric hindrance than NHS esters.

pH Sensitivity

Secondary amines are generally more basic (

-

Implication: They require a slightly higher pH to be fully deprotonated and nucleophilic. However, high pH accelerates NHS hydrolysis.

-

Optimization: Use non-aqueous conditions (DMF/DIPEA) as described in the protocol above to avoid hydrolysis competition.

References

-

Nalawansha, D. A., & Crews, C. M. (2020). PROTACs: An Emerging Therapeutic Modality in Precision Medicine. Cell Chemical Biology. Available at: [Link]

-

Bembenek, S. D., et al. (2021). The Role of Linkers in PROTAC Induced Degradation.[1][4] Journal of Medicinal Chemistry. Available at: [Link]

Sources

Decoding Phase Transfer Catalysis: A Comparative Analysis of Bis-PEG-Amine and TDA-1

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Phase transfer catalysis (PTC) stands as a cornerstone of modern organic synthesis, adeptly bridging the reactivity gap between immiscible reactants. The judicious selection of a phase transfer catalyst is a critical determinant of reaction success, profoundly influencing yield, selectivity, and kinetics. This guide provides an in-depth exploration of two powerful, yet distinct, classes of phase transfer catalysts: Bis-PEG-amines and Tris(3,6-dioxaheptyl)amine (TDA-1). By dissecting their structural and mechanistic differences, this document offers field-proven insights to inform catalyst selection for complex synthetic challenges in drug development and beyond.

The Fundamental Principle of Phase Transfer Catalysis

Phase transfer catalysis is a powerful technique that facilitates reactions between substances located in different, immiscible phases—typically an aqueous and an organic phase. The catalyst, often a quaternary ammonium salt or a polyether, acts as a shuttle, transporting a reactant from one phase to another where the reaction can proceed. This overcomes the inherent insolubility of the reactants, often leading to faster reaction rates, milder reaction conditions, and improved yields and selectivities.[1]

Figure 1: Generalized schematic of phase transfer catalysis.

The effectiveness of a phase transfer catalyst hinges on its ability to complex with an ion and transport it across the phase boundary. The catalyst's structure, lipophilicity, and the stability of the ion pair it forms are all critical factors. It is in these fundamental characteristics that Bis-PEG-amine and TDA-1 diverge significantly.

Bis-PEG-Amine: The Versatile Polyether Catalyst

Bis-PEG-amines are a class of phase transfer catalysts characterized by a central amine core functionalized with two polyethylene glycol (PEG) chains.[2] The length of these PEG chains can be varied, offering a powerful tool to fine-tune the catalyst's properties for specific applications.[3]

2.1. Structure and Mechanism

The repeating ethylene oxide units in the PEG chains of Bis-PEG-amines allow them to effectively chelate cations, in a manner analogous to crown ethers.[4] This complexation ability is central to their catalytic activity. The PEG chains create a hydrophilic pocket that sequesters the cation of a salt (e.g., K⁺ from KMnO₄), while the overall molecule maintains sufficient lipophilicity to be soluble in the organic phase. This transports the "naked" and highly reactive anion into the organic medium where it can react with the substrate.

Figure 3: Structure of Tris(3,6-dioxaheptyl)amine (TDA-1).

3.2. Key Advantages and Field-Proven Insights

-

Exceptional Catalytic Activity: TDA-1 is renowned for its high efficiency in promoting a wide range of reactions, including substitutions, oxidations, and reductions. [5][6]Its ability to strongly complex cations often leads to significantly faster reaction rates.

-

Broad Applicability: TDA-1 has been successfully employed in a diverse array of chemical transformations, making it a versatile tool for organic synthesis. [5]* Effectiveness with a Range of Cations: It shows excellent complexing ability for various metal ions, enhancing its utility across different reaction types. [7] 3.3. Limitations and Experimental Considerations

-

Higher Cost: TDA-1 is generally more expensive than simpler phase transfer catalysts like quaternary ammonium salts or Bis-PEG-amines.

-

Product Separation: Due to its high boiling point and good solubility in many organic solvents, removing TDA-1 from the final product can sometimes be challenging and may require purification techniques like chromatography or distillation.

Head-to-Head Comparison: Guiding Catalyst Selection

The choice between a Bis-PEG-amine and TDA-1 should be a strategic one, based on the specific requirements of the chemical transformation.

Table 1: Comparative Analysis of Bis-PEG-Amine and TDA-1

| Feature | Bis-PEG-Amine | TDA-1 (Tris(3,6-dioxaheptyl)amine) |

| Structure | Linear polyether with a central amine | Acyclic, three-armed polyether amine |

| Cation Binding | Chelation via PEG chains (crown ether-like) | 3D encapsulation by polyether arms (cryptand-like) [8] |

| Catalytic Activity | Moderate to high | Very high [5] |

| Tunability | High (via PEG chain length) | Low |

| Cost | Generally lower | Higher |

| Applications | General PTC applications, especially where cost and tunable solubility are important. | Demanding reactions requiring high reactivity and efficient cation complexation. [6] |

Experimental Protocols: A Practical Framework

The following is a generalized protocol for a solid-liquid phase transfer catalyzed reaction. Optimization of specific parameters is crucial for each unique reaction.

5.1. General Procedure for Nucleophilic Substitution

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine the organic substrate and the appropriate organic solvent.

-

Addition of Reagents: Add the solid nucleophile (e.g., potassium cyanide) to the flask.

-

Catalyst Introduction: Add a catalytic amount of either Bis-PEG-amine or TDA-1 (typically 1-10 mol%).

-

Reaction: Heat the mixture to the desired temperature and monitor the reaction's progress using a suitable analytical method (e.g., TLC, GC, or HPLC).

-

Workup: After the reaction is complete, cool the mixture and filter off any insoluble solids.

-

Extraction: Wash the organic layer with water or brine to remove the catalyst and any remaining water-soluble byproducts.

-

Purification: Dry the organic phase over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by crystallization, distillation, or chromatography.

Sources

- 1. biomedres.us [biomedres.us]

- 2. tandfonline.com [tandfonline.com]

- 3. pubs.universci.com [pubs.universci.com]

- 4. pp.bme.hu [pp.bme.hu]

- 5. tda1_update [microchem.fr]

- 6. Tris(2-(2-methoxyethoxy)ethyl)amine | 70384-51-9 [amp.chemicalbook.com]

- 7. Tris(2-(2-methoxyethoxy)ethyl)amine - Wikipedia [en.wikipedia.org]

- 8. phasetransfercatalysis.com [phasetransfercatalysis.com]

Hydrophilic Secondary Amine Building Blocks: A Modern Approach to Optimizing Drug Properties

An In-depth Technical Guide for Medicinal Chemistry

Executive Summary

The secondary amine is one of the most ubiquitous functional groups found in approved pharmaceuticals, playing a critical role in target engagement and influencing physicochemical properties.[1][2] As drug discovery increasingly targets complex biological space and moves beyond the traditional "rule-of-five," the strategic modulation of properties like hydrophilicity has become paramount. Incorporating polar, hydrophilic secondary amine building blocks is a key strategy for enhancing aqueous solubility, tailoring ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, and ultimately improving the therapeutic window of drug candidates.[3] This guide provides a comprehensive overview for medicinal chemists on the design, synthesis, characterization, and application of these vital building blocks. It moves beyond a simple catalog of reagents to explain the causal relationships behind synthetic choices and the logic of their application in drug design, offering field-proven insights for researchers, scientists, and drug development professionals.

Chapter 1: The Strategic Imperative for Hydrophilicity in Modern Drug Design

The interplay between a drug molecule's structure and its behavior in a biological system is governed by a complex set of physicochemical properties. Among these, hydrophilicity—the affinity of a molecule for water—is a critical parameter that medicinal chemists must strategically engineer to achieve success.[3]

The Evolving Role of Physicochemical Properties

For decades, drug design has been guided by frameworks like Lipinski's "Rule of Five," which emphasize lipophilicity for membrane permeability. While foundational, an overemphasis on lipophilicity can lead to compounds with poor solubility, high metabolic turnover, and off-target toxicity. Modern drug discovery recognizes the need for a more nuanced balance. Increasing the fraction of sp3 hybridized carbons and introducing three-dimensional complexity are now seen as beneficial for improving properties like solubility and reducing melting points, a concept often termed "escaping flatland."[4] Hydrophilic functional groups are central to this evolution, enabling the development of drugs with more favorable ADME profiles.[5][6]

Hydrophilicity's Impact on ADME Profiles

A molecule's hydrophilicity directly influences every stage of its journey through the body:

-

Absorption: Drugs must dissolve in the aqueous environment of the gastrointestinal tract to be absorbed.[5] Enhanced hydrophilicity improves solubility, which can directly increase bioavailability.[3]

-

Distribution: While lipophilicity is required to cross lipid membranes, excessive lipophilicity can cause a drug to sequester in fatty tissues, leading to a low volume of distribution and potential toxicity. Hydrophilic groups help maintain sufficient plasma concentration.

-

Metabolism: Highly lipophilic compounds are often more susceptible to metabolism by cytochrome P450 enzymes. Introducing polar groups can block sites of metabolism, increasing the drug's half-life.

-

Excretion: The body's primary clearance mechanisms rely on water solubility to excrete drugs and their metabolites via the kidneys.[3]

The Secondary Amine Motif: A Privileged Scaffold

The secondary amine is a cornerstone of medicinal chemistry for several reasons.[2][7] Its nitrogen atom possesses a lone pair of electrons, making it a hydrogen bond acceptor. The N-H proton can act as a hydrogen bond donor.[8] Crucially, most amines are basic and can be protonated at physiological pH.[1] This positive charge is a key feature for:

-

Target Binding: Forming strong ionic interactions (salt bridges) with acidic residues (e.g., aspartate, glutamate) in protein targets.[1]

-

Solubility Enhancement: The protonated, cationic form is significantly more water-soluble than the neutral amine, a property routinely exploited in drug formulation by creating hydrochloride salts.[1][9]

By designing building blocks that combine the privileged secondary amine scaffold with additional hydrophilic features, chemists can fine-tune these properties with high precision.

Chapter 2: Designing Hydrophilic Secondary Amine Building Blocks

The rational design of these building blocks involves incorporating specific structural features that increase their affinity for water. This is achieved primarily by introducing groups capable of forming hydrogen bonds or those that can ionize.[10]

Key Structural Features Conferring Hydrophilicity

-

Polar Functional Groups: The most direct method is to append groups like hydroxyls (-OH), amides (-CONH2), and sulfonamides (-SO2NH2). These groups are excellent hydrogen bond donors and acceptors.[10][11]

-

Strategic Placement of Heteroatoms: Incorporating ether oxygens or additional nitrogen atoms within a scaffold (e.g., in morpholine or piperazine rings) increases polarity without necessarily adding ionizable handles.

-

Ionizable Centers: Appending acidic functional groups like carboxylic acids (-COOH) can create zwitterionic building blocks that often exhibit high solubility.[9]

Classes of Hydrophilic Secondary Amine Building Blocks

| Building Block Class | Structural Example | Key Features & Rationale |

| Acyclic Amines with Polar Pendants | 3-(Methylamino)propane-1,2-diol | Contains two hydroxyl groups for strong hydrogen bonding. Offers conformational flexibility. |

| Substituted Piperidines | (Piperidin-4-yl)methanol | A common scaffold in CNS drugs. The hydroxyl group enhances hydrophilicity, balancing the lipophilicity of the core ring. |

| Substituted Pyrrolidines | (S)-Pyrrolidin-3-ol | A five-membered ring that can offer different vector orientations compared to piperidine. Often metabolically stable.[4] |

| Morpholines | Morpholine | The ether oxygen increases polarity and acts as a hydrogen bond acceptor. It is a bioisostere for piperidine with improved hydrophilicity. |

| Piperazines | Piperazine | Contains two amine functionalities. The second nitrogen can be used as an attachment point or capped to modulate basicity and polarity. |

Logical Workflow for Building Block Selection

The selection of an appropriate building block is a critical decision in the design phase of a drug discovery project. The following workflow illustrates the causal logic behind this process.

Caption: Workflow for rational selection and validation of a hydrophilic building block.

Chapter 3: Synthetic Strategies and Methodologies

The synthesis of secondary amines is a well-established field, yet traditional methods often suffer from poor selectivity and limited functional group tolerance, which is particularly challenging when working with complex, polar molecules.[2]

Classical Approaches and Their Limitations

-

Reductive Amination: This involves the reaction of a primary amine with an aldehyde or ketone to form an imine, which is then reduced (e.g., with sodium borohydride).[12] While widely used, it can be difficult to control and may require a separate reduction step.

-

N-Alkylation of Primary Amines: The reaction of a primary amine with an alkyl halide is a straightforward approach. However, a significant drawback is over-alkylation, where the product secondary amine, being more nucleophilic than the starting primary amine, reacts further to form a tertiary amine and even a quaternary ammonium salt.[13]

Modern Synthetic Protocols for Enhanced Control

Recent advances have provided chemists with more robust and selective tools:

-

Photoredox and Electrocatalysis: These methods use light or electricity to generate reactive intermediates under mild conditions, often showing broad functional group tolerance.[2][14] They enable C-H amination reactions that can streamline syntheses significantly.[15]

-

Flow Chemistry: Performing reactions in continuous flow reactors offers precise control over reaction time, temperature, and mixing. This can improve yields, enhance safety, and allow for scalable production, which is particularly useful for energetic or fast reactions.[2]

-

Protecting Group Strategies: Using a removable activating group, such as a 2-nitrobenzenesulfonyl (Ns) group, allows for clean mono-alkylation of a primary amine. The Ns group activates the N-H bond for alkylation and can be cleanly removed under mild conditions, preventing over-alkylation.[13]

Featured Protocol 1: One-Pot Catalytic Amination of a Ketone Precursor

This protocol describes a sustainable, one-pot synthesis of a secondary amine from a ketone and a primary amine using a heterogeneous catalyst, which simplifies purification. This method avoids harsh reagents and improves carbon economy compared to multi-step approaches.[16]

Objective: To synthesize N-cyclohexylaniline from cyclohexanone and aniline in a single step.

Materials:

-

Cyclohexanone (Reagent grade)

-

Aniline (Reagent grade)

-

Palladium on carbon (Pd/C, 5 wt%) catalyst

-

Dodecane (solvent)

-

Nonane (internal standard for GC analysis)

-

Helium or Nitrogen gas (inert atmosphere)

-

4 mL reinforced-glass autoclave reactor with magnetic stir bar

Procedure:

-

Catalyst Preparation (Pre-reduction): The commercial Pd/C catalyst must be activated. Place the required amount of catalyst in a U-shaped fixed-bed reactor. Heat to 400 °C under a flow of H2 gas (40 mL/min) for 2 hours. Cool to room temperature under an inert atmosphere. Causality: This step is critical as it reduces palladium oxides to the catalytically active Pd(0) state, which is required for the hydrogenation/dehydrogenation steps in the reaction mechanism.[16]

-

Reactor Charging: To the 4 mL autoclave, add 15 mg of the activated Pd/C catalyst.

-

Add 1 mL of a stock solution containing cyclohexanone (0.2 M), aniline (0.2 M), and nonane (0.05 M) in dodecane.

-

Reaction Setup: Seal the autoclave tightly. Purge the reactor with inert gas (Helium or Nitrogen) three times to remove all oxygen.

-

Place the reactor in a heating block (e.g., Reacti-Therm™) set to 120 °C with vigorous magnetic stirring (e.g., 800 rpm). Causality: Stirring is crucial to ensure good contact between the liquid reactants and the solid catalyst surface, preventing mass transfer limitations.[16]

-

Reaction and Monitoring: Allow the reaction to proceed for 6 hours. Progress can be monitored by taking aliquots at various time points (if using a sampling reactor) and analyzing by Gas Chromatography (GC-FID).

-

Work-up and Analysis: After 6 hours, cool the reactor to room temperature. Dilute the reaction mixture with a suitable solvent (e.g., ethanol), centrifuge to separate the Pd/C catalyst, and analyze the supernatant by GC-FID to determine conversion and selectivity.

Self-Validation: The protocol's integrity is validated by running a control reaction without the catalyst (expecting negligible conversion) and by using an internal standard (nonane) for accurate quantification, which corrects for variations in injection volume.

Chapter 4: Characterization and Quality Control

Rigorous characterization is essential to confirm the identity, purity, and key physicochemical properties of newly synthesized building blocks.

Spectroscopic and Chromatographic Techniques

Standard analytical techniques are employed for structural confirmation:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to confirm the chemical structure and connectivity of the molecule.[17]

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify the presence of key functional groups, such as N-H and O-H stretches.[17]

Quantifying Hydrophilicity: LogP/LogD

The partition coefficient (LogP) and distribution coefficient (LogD) are the most common measures of a compound's lipophilicity/hydrophilicity.

-

LogP: The ratio of the concentration of a neutral compound in octanol versus water.

-

LogD: The ratio at a specific pH (typically 7.4), which accounts for the ionization of the compound. For amines, LogD at pH 7.4 is the more biologically relevant parameter.

| Compound | Class | Approximate cLogP | Expected LogD at pH 7.4 |

| N-ethylcyclohexylamine | Lipophilic Secondary Amine | 2.8 | ~1.0 |

| (Piperidin-4-yl)methanol | Hydrophilic Secondary Amine | 0.5 | < -1.0 |

| Morpholine | Hydrophilic Secondary Amine | -0.85 | < -2.0 |

Featured Protocol 2: Analysis using HILIC-MS

For highly polar and hydrophilic amines, standard reversed-phase liquid chromatography (RP-LC) often provides poor retention. Hydrophilic Interaction Liquid Chromatography (HILIC) is the superior technique for this purpose.[18][19]

Objective: To separate and detect a mixture of hydrophilic amine building blocks using HILIC coupled with mass spectrometry.

Instrumentation & Materials:

-

HPLC or UHPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).[20]

-

HILIC column (e.g., silica-based with amide or diol functional groups).[18][19]

-

Mobile Phase A: 10% Acetonitrile in Water with 5 mM Ammonium Formate and 0.1% Formic Acid.[20]

-

Mobile Phase B: 90% Acetonitrile in Water with 5 mM Ammonium Formate and 0.1% Formic Acid.[20]

-

Analyte sample dissolved in 50:50 Acetonitrile:Water.

Procedure:

-

System Equilibration: Equilibrate the HILIC column with 95% Mobile Phase B for at least 30 minutes at a stable flow rate (e.g., 0.3 mL/min). Causality: HILIC relies on partitioning the analyte into a water layer adsorbed onto the stationary phase. Proper equilibration is critical to establish this layer and ensure reproducible retention times.

-

Sample Injection: Inject a small volume (1-5 µL) of the prepared sample.

-

Chromatographic Separation (Gradient Elution):

-

Time 0-2 min: Hold at 95% B.

-

Time 2-10 min: Linear gradient from 95% B to 50% B.

-

Time 10-12 min: Hold at 50% B.

-

Time 12-13 min: Return to 95% B.

-

Time 13-20 min: Re-equilibrate at 95% B.

-

Causality: The gradient starts with a high organic content (high %B) to promote retention on the polar stationary phase. Increasing the aqueous content (decreasing %B) elutes the analytes, with more polar compounds eluting later.[20]

-

-

Mass Spectrometry Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode, monitoring for the expected [M+H]⁺ ions of the target analytes.

Self-Validation: The method is validated by injecting individual standards to confirm retention times and mass-to-charge ratios. A blank injection (solvent only) should be run to ensure no carryover. The use of high-resolution mass spectrometry provides high confidence in compound identification through accurate mass measurement.[20]

Chapter 5: Application in Drug Discovery: Case Studies

The true value of these building blocks is demonstrated in their ability to solve complex drug design challenges.

Case Study: Improving CNS Drug Permeability via a Prodrug Strategy

A significant challenge in developing drugs for the central nervous system (CNS) is achieving sufficient blood-brain barrier (BBB) permeability. A highly polar drug candidate containing a secondary amine and a carboxylic acid showed excellent potency but poor brain penetration.[21] By esterifying the hydrophilic carboxyl group, chemists created a more lipophilic prodrug. This masked the charge of the carboxylate at physiological pH, allowing the compound to cross the BBB. Once in the brain, esterase enzymes cleave the ester, releasing the active, polar parent drug and effectively "trapping" it at its site of action.[21]

Caption: Prodrug strategy to overcome the blood-brain barrier.

Case Study: Escaping "Flatland" to Optimize Potency and Properties

In a kinase inhibitor program, the lead compound was a flat, aromatic molecule with high lipophilicity and poor solubility. To improve its properties, chemists replaced a flat piperidine ring with a more three-dimensional, sp3-rich bicyclic secondary amine building block, such as an azabicyclo[3.2.1]octane derivative.[4] This change had multiple benefits:

-

Improved Solubility: The increased saturation and 3D character disrupted crystal packing, leading to better aqueous solubility.[4]

-

Novel Exit Vectors: The rigid bicyclic scaffold presented substituents to the protein target in new orientations, allowing for the exploration of previously unoccupied pockets and leading to a significant increase in potency.

-

Reduced Off-Target Effects: The more defined conformation of the building block led to higher selectivity for the target kinase over other related kinases.

Chapter 6: Future Outlook

The design and synthesis of advanced building blocks remain a cornerstone of modern drug discovery.[][23] Future trends will likely focus on:

-

AI and Machine Learning: Using computational tools to design novel building blocks with optimized, multi-parameter ADME profiles in silico before committing to synthesis.[23]

-

DNA-Encoded Libraries (DELs): The use of hydrophilic secondary amines as core scaffolds in the synthesis of vast DELs to rapidly identify novel hits against a wide range of biological targets.[24]

-

Sustainable Synthesis: An increasing emphasis on developing green and sustainable chemical processes for amine synthesis, utilizing biocatalysis and reducing reliance on heavy metals and harsh reagents.[]

By embracing these innovative hydrophilic secondary amine building blocks and the advanced synthetic and analytical methods used to create and characterize them, medicinal chemists are better equipped than ever to tackle the challenges of modern drug discovery and deliver safer, more effective medicines.

References

- Principles of Drug Action 1, Spring 2005, Amines. (n.d.).

- Functional Group Characteristics and Roles. (n.d.). ASHP.

- Hydrophilicity: Significance and symbolism. (2026, January 30).

- Deoxygenative photochemical alkylation of secondary amides enables a streamlined synthesis of substituted amines. (2025, January 22). PMC.

- Secondary Amines. (n.d.). Enamine.

- A “building block triangle” representing building blocks for medicinal chemistry. (n.d.). ResearchGate.

- New Method Allows Easy Synthesis of Valuable Amine-Containing Pharmaceuticals. (2024, May 31).

- The Incorporated Drug Affects the Properties of Hydrophilic Nanofibers. (2024, May 28). Fluidnatek.

- Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd. (n.d.). PMC.

-

Srivastava, S. K., Chauhan, P. M., Bhaduri, A. P., Murthy, P. K., & Chatterjee, R. K. (2000). Secondary amines as new pharmacophores for macrofilaricidal drug design. Bioorganic & medicinal chemistry letters, 10(4), 313–314. [Link]

- Building Blocks With Primary Amide and Primary Ureide Groups. (n.d.). Enamine.

- Expedient Protocol for Solid-Phase Synthesis of Secondary and Tertiary Amines. (2004, June 10). ACS Figshare.

- Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. (n.d.).

- Analysis of Quaternary Amine Compounds by Hydrophilic Interaction Chromatography/Mass Spectrometry (HILIC/MS). (2025, August 5). ResearchGate.

- Custom Amine Synthesis Services. (n.d.). BOC Sciences.

- What are the Applications of Amines in the Pharmaceutical Industry? (n.d.).

-

Szabó, L., Takács, E., Wojnárovits, L., & Kovács, K. (2016). Change in hydrophilicity of penicillins during advanced oxidation by radiolytically generated OH compromises the elimination of selective pressure on bacterial strains. Science of the total environment, 557-558, 553–559. [Link]

- Building Block Synthesis for R&D. (n.d.). BOC Sciences.

- Physical Properties of Amines – Solubility, Melting and Boiling Point. (2023, January 25). EMBIBE.

- What are hydrophilic functional groups? (2016, April 17). Quora.

- Physical Properties of Amines. (2022, March 14). GeeksforGeeks.

- ANSWERS TO CASE STUDIES Chapter 2: Drug Design and Relationship of Functional Groups to Pharmacologic Activity. (n.d.).

- Impact of Drug Hydrophilicity on Transdermal Delivery by Nanoemulsions. (2026, February 9). MDPI.

- Physicochemical properties. (2025, August 15). Medicinal Chemistry - Fiveable.

- Effects of Hydrophilicity/Hydrophobicity of a Drug on its Release from PLGA Films. (2015, April 14).

- Building Block Design | Drug Discovery Technologies. (n.d.). eMolecules.

- Design and Synthesis of 3-D Building Blocks for Medicinal Chemistry. (n.d.). Andres Ricardo Gomez Angel.

- Research could enable assembly line synthesis of prevalent amine-containing drugs. (2022, April 15). College of Liberal Arts & Sciences | Illinois.

- Synthesis of secondary and tertiary amines. (n.d.). Organic Chemistry Portal.

- A reliable and easy method for synthesis of nitrogen-containing compounds : Ns-strategy and with high-activity trityl. (n.d.).

- synthesis of secondary amines. (2019, January 17). YouTube.

- Building Block-Centric Approach to DNA-Encoded Library Design. (n.d.). PMC.

- [Determination of nine organic amine compounds in CO2 absorption liquid by hydrophilic interaction liquid chromatography-electrostatic field orbitrap high resolution mass spectrometry]. (2023, September 15). PubMed.

- A new set of building blocks for simple synthesis of complex molecules. (2011, August 22). News Bureau.

- 15.11: Physical Properties of Amines. (2022, September 15). Chemistry LibreTexts.

- Synthesis, Characterization, and Effects of Aliphatic and Aromatic Amines on Thermal and Surface Properties of Zwitterionic Amphiphiles. (2025, January 28). PMC.

- Research could enable assembly line synthesis of prevalent amine-containing drugs. (2022, April 15).

- Research Core: Design and Synthesis of Functional Polymer Building Blocks. (n.d.). Klinger-Lab.

- The Role of Functional Groups in Drug–Receptor Interactions. (n.d.). In Chapter 14.

- Polarity Alchemy: Strategic Charge Manipulation in Contemporary Drug Design. (2025, May 20).

- Frequency and Importance of Six Functional Groups that Play A Role in Drug Discovery. (n.d.).

- Analysis of Hydrophilic Compounds and their Detection Capabilities. (n.d.). Longdom Publishing.

- POTENTIAL DRUGS CONTAINING AMINES AS REPRESENTATIVE EXAMPLE OF PHARMACEUTICAL AND BIOLOGICALLY ACTIVE COMPOUNDS. (2023, December 31). ResearchGate.

- Prodrugs and their activation mechanisms for brain drug delivery. (2025, January 17). RSC Publishing.

- Effect of basicity and hydrophobicity of amines on their adsorption onto charcoal. (2015, October 16).

- Pharmaceutical drug molecules with a secondary amine moiety. (n.d.). ResearchGate.

- Refined ADME Profiles for ATC Drug Classes. (2025, February 28). PMC.

Sources

- 1. webhome.auburn.edu [webhome.auburn.edu]

- 2. Deoxygenative photochemical alkylation of secondary amides enables a streamlined synthesis of substituted amines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. wisdomlib.org [wisdomlib.org]

- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 5. fiveable.me [fiveable.me]

- 6. Refined ADME Profiles for ATC Drug Classes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Secondary Amines - Enamine [enamine.net]

- 8. Physical Properties of Amines - GeeksforGeeks [geeksforgeeks.org]

- 9. courses.washington.edu [courses.washington.edu]

- 10. quora.com [quora.com]

- 11. Building Blocks With Primary Amide and Primary Ureide Groups - Enamine [enamine.net]

- 12. youtube.com [youtube.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. New Method Allows Easy Synthesis of Valuable Amine-Containing Pharmaceuticals - X-Chem [x-chemrx.com]

- 15. firstwordpharma.com [firstwordpharma.com]

- 16. Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis, Characterization, and Effects of Aliphatic and Aromatic Amines on Thermal and Surface Properties of Zwitterionic Amphiphiles - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. longdom.org [longdom.org]

- 20. [Determination of nine organic amine compounds in CO2 absorption liquid by hydrophilic interaction liquid chromatography-electrostatic field orbitrap high resolution mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Prodrugs and their activation mechanisms for brain drug delivery - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00788C [pubs.rsc.org]

- 23. marketing.emolecules.com [marketing.emolecules.com]

- 24. Building Block-Centric Approach to DNA-Encoded Library Design - PMC [pmc.ncbi.nlm.nih.gov]

Thermodynamic Stability & Mechanistic Profiling of Secondary PEG-Amine Ligands

The following technical guide details the thermodynamic stability of secondary PEG-amine ligands, focusing on their physicochemical behavior in bioconjugation and surface coordination.

Content Type: Technical Whitepaper | Audience: Senior Scientists & Drug Development Leads

Executive Summary

Secondary PEG-amine ligands (

-

Interfacial Coordination: The binding affinity (

) of secondary amines to metal surfaces (e.g., Au, Quantum Dots) is often lower than primary amines due to steric entropy, despite higher basicity. -

Covalent Conjugation: The secondary amine linkage (formed via reductive amination) exhibits superior chemical stability against hydrolysis compared to amides or esters, making it a preferred motif for long-circulating biologics.

This guide analyzes these parameters through the lens of Gibbs Free Energy (

Thermodynamic Principles of Ligand Binding

To understand the stability of secondary PEG-amines, we must decouple the enthalpic (

The Steric-Electronic Trade-off

In coordination chemistry (e.g., ligand exchange on Gold Nanoparticles), the binding efficacy of amines follows a Linear Free Energy Relationship (LFER). While secondary amines generally possess a higher

-

Primary Amines (

): High surface packing density; strong -

Secondary Amines (

): The additional alkyl/PEG group introduces a steric cone angle (

Thermodynamic Equation of State:

For secondary PEG-amines, the

Chemical Stability of the Linkage

In bioconjugation (e.g., PEGylating a protein), "secondary amine stability" refers to the resistance of the covalent bond itself.

-

Amide Bond: Susceptible to enzymatic cleavage (proteases).

-

Secondary Amine (via Reductive Amination): The

bond is kinetically inert and thermodynamically stable in physiological pH and temperature ranges.

Comparative Stability Data

The following table summarizes the thermodynamic parameters of amine ligands on Gold Nanoparticles (AuNPs) and in covalent conjugates.

Table 1: Physicochemical Stability Profile of PEG-Amine Classes

| Ligand Class | Binding Enthalpy ( | Packing Density ( | Hydrolytic Stability | Primary Failure Mode | |

| Primary PEG-Amine | ~10.5 | High (-40 to -60 kJ/mol) | High | Stable | Oxidation to imine |

| Secondary PEG-Amine | ~11.0 | Moderate (-20 to -40 kJ/mol) | Moderate | Excellent | Steric desorption |

| Tertiary PEG-Amine | ~10.5 | Low (Weak coordination) | Low | Excellent | Rapid exchange |

Note: Values are approximate and solvent-dependent. Source: Derived from LFER studies on AuNPs [1].

Mechanistic Visualization

The following diagram illustrates the thermodynamic competition between electronic donation (basicity) and steric repulsion for secondary amines.

Figure 1: The "Steric-Electronic Conflict" governing secondary amine ligand binding. Steric hindrance often overrides the benefits of increased basicity.

Experimental Protocols for Stability Profiling

To rigorously assess the thermodynamic stability of your secondary PEG-amine ligands, use the following self-validating workflows.

Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for directly measuring

Protocol:

-

Preparation: Degas PEG-amine ligand solution (0.1 - 1.0 mM) and AuNP/Protein solution (10 - 50 nM). Match buffer conditions exactly to prevent heat of dilution artifacts.

-

Titration: Inject 2

L aliquots of ligand into the sample cell at 25°C. -

Analysis: Fit the integrated heat spikes to a One Set of Sites model (for proteins) or Surface Adsorption model (for NPs).

-

Validation: If

(stoichiometry) is < 0.5 for nanoparticles, it indicates significant steric blocking by the secondary amine chains.

Thermal Desorption Assay (TDA)

For surface ligands, measuring the temperature at which ligands desorb (

Workflow:

-

Conjugate Secondary PEG-amine to AuNPs.

-

Incubate in

(for NMR tracking) or Buffer (for UV-Vis). -

Apply a temperature ramp (25°C

90°C) at 1°C/min. -

Readout: Monitor the broadening of the PEG proton peak (NMR) or the redshift of the Surface Plasmon Resonance (UV-Vis) indicating aggregation.

-

Result: Secondary amines typically show a

5-10°C lower than primary amines of equivalent chain length [2].

Synthesis & Chemical Stability

When "stability" refers to the covalent conjugate (e.g., in drug development), secondary amines formed via Reductive Amination are superior.

Reaction Pathway:

-

Step 1: Protein-Aldehyde +

-

Step 2: Reduction (

). -

Result: Protein-

(Secondary Amine).

Why it wins: Unlike amide bonds (formed via NHS-esters) which can degrade at high pH or in the presence of serum proteases, the secondary amine linkage is essentially a modified alkyl chain. It is stable from pH 2 to 12 and resistant to enzymatic cleavage.

Figure 2: Formation of the ultrastable secondary amine linkage via reductive amination.

References

-

Lyu, Y., et al. (2023).[1] "The Interaction of Amines with Gold Nanoparticles." Advanced Materials.

-

Sperling, R. A., & Parak, W. J. (2010). "Surface modification, functionalization and bioconjugation of colloidal inorganic nanoparticles." Philosophical Transactions of the Royal Society A.

-

Treetharnmathurot, B., et al. (2008). "Effect of PEG molecular weight and linking chemistry on the biological activity and thermal stability of PEGylated trypsin." International Journal of Pharmaceutics.

-

Jia, H., et al. (2020). "Surface Ligand Management Aided by a Secondary Amine Enables Increased Synthesis Yield of CsPbI3 Perovskite Quantum Dots." Advanced Materials.

Sources

Chelation Properties of Bis(Polyethylene Glycol) Amine Derivatives

Executive Summary

Bis(polyethylene glycol) amine derivatives represent a specialized class of functional polymers where the chelating potential is defined not just by the nitrogen donor, but by the synergistic "pseudo-crown ether" effect of the polyether backbone. While often utilized primarily for their stealth properties in drug delivery (PEGylation), their ability to coordinate metal ions—ranging from transition metals (Cu²⁺, Zn²⁺, Au³⁺) to alkali earth metals—is a critical attribute in nanoparticle stabilization, heavy metal scavenging, and metallodrug conjugation.

This guide provides a rigorous technical analysis of the chelation thermodynamics, kinetic stability, and experimental characterization of these derivatives. It distinguishes between homobifunctional PEG-diamines (

Chemical Architecture & Chelation Mechanics

Structural Classification

To understand the chelation behavior, we must first define the specific topology of the derivative, as the steric environment dictates the coordination sphere.

| Derivative Type | Structure | Chelation Mode | Primary Application |

| Homobifunctional PEG-Diamine | Bridging or Chelate Effect: Can bridge two metal centers or form a large metallomacrocycle if the chain is short. | Crosslinking, SPION functionalization. | |

| Bis-PEG Secondary Amine | Steric Shielding: The central nitrogen acts as a monodentate donor, heavily shielded by two polymer clouds. | Steric stabilization of AuNPs, Quantum Dots. | |

| Heterobifunctional PEG-Amine | Mixed-Mode: Amine cooperates with the distal group (X) to form stable chelates. | Targeted drug delivery, Surface passivation. |

The "Pseudo-Crown" Mechanism

Unlike small molecule chelators (e.g., EDTA, DTPA) that rely on the chelate effect of rigid bite angles, PEG-amines utilize a cooperative lariat mechanism .

-

Primary Anchor (Nitrogen): The terminal or central amine provides the strongest

-donation to the metal center ( -

Secondary Stabilization (Ether Oxygens): The ethylene oxide units (

) possess lone pairs that can coordinate with hard cations (

Visualization of Coordination Logic

Figure 1: Mechanistic pathway of PEG-amine chelation. The amine acts as the primary anchor, while the polyether backbone provides secondary stabilization via the lariat effect, displacing solvent molecules.

Experimental Characterization Protocols

Trustworthy data requires rigorous validation. The following protocols are designed to quantify the chelation capacity and stability constants of PEG-amine derivatives.

Protocol A: Potentiometric Titration (Determination of Stability Constants)

Objective: Determine the protonation constants (

Reagents:

-

Bis-PEG-amine sample (purified, ~1 mM).

-

Standardized Metal Salt Solution (

or -

Standardized NaOH (0.1 M, carbonate-free).

-

Supporting Electrolyte: 0.1 M

(to maintain ionic strength).

Workflow:

-

Calibration: Calibrate the glass electrode pH meter using at least three buffers (pH 4.0, 7.0, 10.0) at the experimental temperature (usually 25°C).

-

Acidification: Dissolve the PEG-amine in 0.1 M

and acidify with excess HCl to fully protonate the amine groups ( -

Titration (Ligand Only): Titrate with 0.1 M NaOH to determine the exact concentration and

of the amine groups.-

Note: PEG-amines often show slightly lower

values than alkyl amines due to the electron-withdrawing effect of the oxygen atoms.

-

-

Titration (Metal Complex): Repeat the titration in the presence of the metal ion at a 1:1 and 1:2 (Metal:Ligand) ratio.

-

Data Analysis: Use Hyperquad or similar software to fit the potentiometric curves. The divergence between the ligand-only and ligand-metal curves indicates chelation.

Protocol B: UV-Vis Spectrophotometric Shift Assay

Objective: Rapidly assess binding affinity for transition metals (e.g.,

Step-by-Step:

-

Preparation: Prepare a 5 mM stock solution of

in deionized water. -

Baseline: Record the UV-Vis spectrum (400–900 nm) of the free copper solution. (Expected

nm). -

Titration: Aliquot the Bis-PEG-amine solution into the copper solution in molar increments (0.2 eq to 5.0 eq).

-

Observation: Monitor the hypsochromic shift (blue shift).

-

Mechanism: Coordination of the nitrogen lone pair increases the ligand field splitting energy.

-

Endpoint: A shift of

from ~810 nm to ~600-650 nm indicates formation of a

-

-

Quantification: Plot Absorbance vs. Molar Ratio to determine stoichiometry (Job’s Plot).

Applications in Drug Development & Nanotechnology[1]

Heavy Metal Scavenging (SPION Functionalization)

Bis-PEG-amines are grafted onto Superparamagnetic Iron Oxide Nanoparticles (SPIONs) to create retrievable metal scavengers. The "bis" functionality is crucial here:

-

One amine covalently binds to the carboxylated SPION surface (via EDC/NHS coupling).

-

The second amine (distal) remains free to chelate toxic metals (

, -

Reference: Research demonstrates that PEG-coated SPIONs prevent protein fouling while maintaining high adsorption capacity for heavy metals due to the accessible distal amines [1, 2].

Gold Nanoparticle (AuNP) Stabilization

In the synthesis of AuNPs, Bis-PEG-amines serve a dual role:

-

Reductant/Stabilizer: The amine group can weakly reduce

to -

Colloidal Stability: The "Bis" structure (if branched) or the long PEG loop (if homobifunctional) creates a dense steric brush. This prevents the "aggregative crash" often seen when simple amines are used in high-salt physiological buffers.

-

Critical Insight: The chelation strength must be balanced. If too strong, it strips the metal; if too weak, the ligand desorbs. PEG-amines exist in the "Goldilocks" zone for surface passivation [3].

Experimental Workflow Diagram

Figure 2: Integrated workflow for characterizing and validating the chelation properties of PEG-amine derivatives.

References

-

Efficiency of SPIONs functionalized with polyethylene glycol bis(amine) for heavy metal removal. ResearchGate. Available at: [Link]

-

Interactions between metal ions and poly(ethylene glycol) in the fusion of human erythrocytes. PubMed. Available at: [Link]

-

Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. MDPI. Available at: [Link]

-

A Facile Strategy for the High Yielding, Quantitative Conversion of Polyglycol End-Groups to Amines. PubMed Central. Available at: [Link]

Application Note: Controlled Conjugation of Bis-PEG-Amine to Activated Carboxylic Acids

Abstract & Scientific Scope

This application note details the protocol for reacting Bis-PEG-amine (a homobifunctional polyethylene glycol linker with terminal primary amines) with Activated Carboxylic Acids . This chemistry is fundamental for two distinct applications:

-

Crosslinking: Covalently tethering two carboxyl-containing biomolecules or particles.

-

Functionalization: Converting a carboxyl-rich surface or molecule into an amine-rich one using a PEG spacer (preventing steric hindrance and improving solubility).

The protocol addresses the critical competition between aminolysis (formation of the stable amide bond) and hydrolysis (degradation of the activated ester), providing a self-validating workflow to maximize yield.

Scientific Foundation: The Competitive Landscape

Success in this conjugation relies on managing the pH-dependent competition between the nucleophilic attack of the primary amine and the hydrolysis of the activated ester (typically an NHS-ester).[1][2][3]

Mechanism of Action

The reaction proceeds via Nucleophilic Acyl Substitution.

-

Activation: A carboxyl group is converted into a reactive intermediate (NHS-ester) using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).[4]

-

Conjugation: The primary amine on the Bis-PEG-amine attacks the carbonyl carbon of the NHS-ester, displacing the NHS group and forming a stable amide bond.

Critical Parameter: pH Balance

-

Activation Phase (pH 4.5 – 6.0): EDC is most active in acidic conditions. At high pH, EDC hydrolyzes rapidly.

-

Conjugation Phase (pH 7.2 – 8.0): Primary amines must be deprotonated (uncharged, -NH₂) to act as nucleophiles. The pKa of a primary amine on a PEG chain is typically ~8.8–9.5. However, at pH > 8.5, the hydrolysis half-life of the NHS-ester drops from hours to minutes [1].[2]

-

The Sweet Spot: We utilize a pH of 7.2 – 7.5 for conjugation.[5] This maintains sufficient nucleophilicity of the amine while preserving the NHS-ester long enough for the reaction to occur.

Stoichiometry: The "Golden Rule" of Homobifunctionals

Since Bis-PEG-amine has two identical reactive ends:

-

To Crosslink: Use a 1:1 to 3:1 molar ratio (Bis-PEG-amine : Activated Acid).

-

To Functionalize (Avoid Crosslinking): Use a 20:1 to 50:1 molar excess of Bis-PEG-amine. This ensures that once one end reacts, the probability of the other end finding another activated acid is statistically negligible.

Visualizing the Workflow

Figure 1: Reaction pathway showing the divergence between crosslinking and functionalization based on stoichiometry and the competing hydrolysis pathway.

Materials & Equipment

| Component | Specification | Purpose |

| Bis-PEG-Amine | 2 kDa - 10 kDa (Purity >95%) | The nucleophilic linker. |

| Activation Buffer | 0.1 M MES, 0.5 M NaCl, pH 6.0 | Optimal pH for EDC stability. |

| Conjugation Buffer | 1X PBS (phosphate buffered saline), pH 7.2 - 7.5 | Balances amine reactivity vs. ester stability. MUST be amine-free. |

| EDC (EDAC) | Store at -20°C under desiccant | Zero-length crosslinker (activator). |

| NHS or Sulfo-NHS | Sulfo-NHS is water soluble | Stabilizes the active ester intermediate.[4] |

| Desalting Column | Zeba™ Spin or PD-10 (MWCO 7k) | Rapid buffer exchange/purification. |

| Quenching Buffer | 1 M Hydroxylamine or 1 M Tris, pH 8.0 | Stops reaction by deactivating remaining esters. |

Experimental Protocols

Protocol A: Surface/Molecule Amine-Functionalization

Goal: Attach Bis-PEG-amine to a carboxylated molecule (e.g., a bead, nanoparticle, or protein) to create a "PEG-amine" handle, leaving one amine free.

Step 1: Activation of Carboxyls

-

Dissolve the carboxyl-containing target (Target-COOH) in Activation Buffer (MES, pH 6.0) .

-

Add EDC and Sulfo-NHS to the solution.[4][5][6]

-

Concentration: Final concentration 2 mM EDC and 5 mM Sulfo-NHS.[5]

-

Ratio: Ensure ≥10-fold molar excess over Target-COOH groups.

-

-

React for 15 minutes at room temperature (RT).

-

Critical Step: Remove excess EDC/NHS immediately to prevent polymerization of the Bis-PEG-amine later. Use a desalting column (e.g., Zeba Spin) equilibrated with Conjugation Buffer (PBS, pH 7.2) .

Step 2: Conjugation (The "High Excess" Method)

-

Prepare a solution of Bis-PEG-amine in Conjugation Buffer .

-

Concentration: Calculate a 50-fold molar excess relative to the activated carboxyls.

-

Why? This high excess ensures that every activated ester reacts with a fresh Bis-PEG-amine molecule, preventing the second amine on the PEG from looping back or crosslinking to another target.

-

-

Add the Activated Target (from Step 1) to the Bis-PEG-amine solution.

-

Note: Always add the activated species to the amine solution to maintain the excess ratio locally during mixing.

-

-

Incubate for 2 hours at RT or Overnight at 4°C.

Step 3: Quenching & Purification[6][7][8]

-

Add Hydroxylamine (final conc. 10 mM) to quench any unreacted NHS-esters.[5][6][9] Incubate 15 mins.

-

Purification:

-

For Nanoparticles: Centrifugation/wash cycles or tangential flow filtration (TFF).

-

For Proteins: Size Exclusion Chromatography (SEC) or Dialysis (MWCO must be sufficient to pass the free Bis-PEG-amine, e.g., if PEG is 2kDa, use 10kDa MWCO dialysis to retain protein but remove excess PEG).

-

Protocol B: Crosslinking Two Biomolecules

Goal: Use Bis-PEG-amine to link Protein A (Carboxyl) and Protein B (Carboxyl), or to homodimerize Protein A.

-

Activate Protein A using EDC/Sulfo-NHS in MES buffer (as above).

-

Desalt into PBS (pH 7.2).

-

Add Bis-PEG-amine at a 10:1 molar excess .

-

Reasoning: We want to tag Protein A with PEG-amines first.

-

-

Incubate 1 hour. Remove excess Bis-PEG-amine via rapid desalting (Critical).

-

Result: Protein A is now functionalized with PEG-NH₂.

-

-

Activate Protein B (or more Protein A) with EDC/Sulfo-NHS.

-

Mix the PEGylated Protein A (Amine) with the Activated Protein B (Ester).

-

Incubate 2 hours at RT.

-

Quench and purify via SEC to isolate the high-molecular-weight conjugate.

Purification & Characterization (QC)

| Method | Target Analyte | Success Criteria |

| TNBS Assay | Free Amines | Functionalization: High signal (indicates free amines on surface).Crosslinking: Lower signal (amines consumed in amide bond). |

| SEC-HPLC | Conjugate Size | Shift in retention time to higher MW (earlier elution). |

| SDS-PAGE | Protein MW | Appearance of higher MW bands or "smearing" (typical of PEGylation). |

Troubleshooting (Self-Validating Systems)

-

Problem: Precipitation during activation.

-

Cause: Isoelectric point (pI) aggregation or over-activation (hydrophobic NHS surface).

-

Fix: Reduce EDC concentration; ensure pH is not exactly at the protein's pI.

-

-

Problem: No Conjugation (Low Yield).

-

Problem: Unwanted Crosslinking (Gelling).

-

Cause: Bis-PEG-amine concentration too low in Protocol A.

-

Fix: Increase Bis-PEG-amine excess to 50x or 100x.

-

References

- Hermanson, G. T.Bioconjugate Techniques (3rd Edition). Academic Press, 2013. (Standard field reference for EDC/NHS mechanics).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 7. broadpharm.com [broadpharm.com]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 9. interchim.fr [interchim.fr]

- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 11. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]

Application Note: Synthesis of Novel Branched Poly(ethylene glycol) Derivatives Using a Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl)amine Core

Introduction: The Significance of Branched PEG Architectures in Drug Development

Poly(ethylene glycol) (PEG) has become an indispensable tool in the pharmaceutical and biotechnology industries for its ability to enhance the therapeutic properties of drugs and biologics. The process of PEGylation, the covalent attachment of PEG chains to a molecule, can improve water solubility, extend circulation half-life, and reduce immunogenicity.[1] While linear PEG has been widely used, there is growing interest in branched PEG architectures, such as Y-shaped and multi-arm PEGs.[][3] These branched structures offer a more compact, globular conformation, which can provide superior shielding of the conjugated molecule and may lead to improved pharmacokinetic and pharmacodynamic profiles.[] Branched PEGs have been shown to be particularly effective in nanoparticle drug delivery systems, enhancing their stability and diffusion through biological barriers.[4][5]

This application note presents a detailed guide for the synthesis of novel branched PEG derivatives utilizing Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl)amine as a unique secondary amine-based core. This approach offers a versatile platform for creating Y-shaped PEG structures with a central point for potential further functionalization. We will provide a scientifically grounded synthetic strategy, detailed experimental protocols, and methods for purification and characterization.

Synthetic Strategy: Leveraging a Secondary Amine Core for Branched PEG Synthesis

The synthesis of branched PEGs can be achieved through various methods, including step-growth polymerization, chain-growth polymerization, and the use of "click" chemistry.[] A common strategy for creating Y-shaped PEGs involves the use of a central trifunctional linker molecule, such as lysine, from which two PEG chains can be grown or attached.[7]

In this guide, we propose a robust two-step strategy to synthesize a branched PEG derivative using Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl)amine as the core. The secondary amine of this molecule provides a natural branching point. The proposed synthetic route is as follows:

-

Formation of a Diol Initiator: The synthesis begins with the reductive cleavage of the ether bonds within Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl)amine to generate a diol containing the central secondary amine. This diol will serve as the bifunctional initiator for the subsequent polymerization step.

-

Anionic Ring-Opening Polymerization of Ethylene Oxide: The diol initiator is then used for the anionic ring-opening polymerization of ethylene oxide. This step grows two PEG chains from the diol core, resulting in a Y-shaped branched PEG derivative. The molecular weight of the PEG arms can be controlled by the molar ratio of ethylene oxide to the diol initiator.

This method is advantageous as it allows for the synthesis of branched PEGs with two arms of statistically similar length.[8] The resulting branched PEG will have two terminal hydroxyl groups that can be further functionalized for conjugation to active pharmaceutical ingredients (APIs), targeting ligands, or surfaces.

Experimental Protocols

Part 1: Synthesis of the Diol Initiator

This protocol details the conversion of Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl)amine to its corresponding diol, which will serve as the initiator for PEG polymerization.

Materials:

| Reagent | Supplier | Grade |

| Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl)amine | Major Chemical Supplier | ≥98% |

| Boron tribromide (BBr₃) solution (1.0 M in CH₂Cl₂) | Major Chemical Supplier | Anhydrous |

| Dichloromethane (CH₂Cl₂), anhydrous | Major Chemical Supplier | ≥99.8% |

| Sodium bicarbonate (NaHCO₃), saturated solution | Major Chemical Supplier | Reagent Grade |

| Magnesium sulfate (MgSO₄), anhydrous | Major Chemical Supplier | Reagent Grade |

| Methanol (MeOH) | Major Chemical Supplier | ACS Grade |

Protocol:

-

Reaction Setup: In a flame-dried 500 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of argon, dissolve Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl)amine (10.0 g, 32.3 mmol) in anhydrous dichloromethane (200 mL).

-

Reagent Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add boron tribromide solution (1.0 M in CH₂Cl₂, 77.5 mL, 77.5 mmol) dropwise over 30 minutes.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 24 hours.

-

Quenching: Carefully quench the reaction by slowly adding methanol (50 mL) at 0 °C.

-

Workup: Add saturated sodium bicarbonate solution until the pH is neutral. Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude diol initiator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to obtain the pure diol initiator.

Part 2: Synthesis of the Branched PEG Derivative

This protocol describes the anionic ring-opening polymerization of ethylene oxide initiated from the synthesized diol.

Materials:

| Reagent | Supplier | Grade |

| Diol Initiator (from Part 1) | - | Purified |

| Ethylene Oxide (EO) | Major Chemical Supplier | High Purity |

| Sodium naphthalenide solution (in THF) | Major Chemical Supplier | ~1 M |

| Tetrahydrofuran (THF), anhydrous | Major Chemical Supplier | ≥99.9% |

| Methanol (MeOH) | Major Chemical Supplier | ACS Grade |

| Diethyl ether | Major Chemical Supplier | Anhydrous |

Protocol:

-

Reaction Setup: In a flame-dried, high-pressure reactor equipped with a mechanical stirrer, add the purified diol initiator (5.0 g, 21.6 mmol) and anhydrous tetrahydrofuran (100 mL).

-

Initiator Activation: Add sodium naphthalenide solution dropwise until a persistent green color is observed, indicating the formation of the alkoxide initiator.

-

Polymerization: Carefully add a predetermined amount of liquefied ethylene oxide to the reactor. For a target molecular weight of 10 kDa per arm (total 20 kDa), add approximately 440 g of ethylene oxide.

-

Reaction: Heat the reactor to 80 °C and allow the polymerization to proceed for 48 hours.

-

Termination: Cool the reactor to room temperature and terminate the polymerization by adding a small amount of methanol.

-

Purification: Precipitate the branched PEG product by adding the reaction mixture to a large volume of cold diethyl ether. Collect the precipitate by filtration and wash with fresh diethyl ether. Redissolve the product in a minimal amount of dichloromethane and re-precipitate in cold diethyl ether. Repeat this process three times.

-

Drying: Dry the final product under vacuum at room temperature for 24 hours.

Characterization of Branched PEG Derivatives

The synthesized branched PEG derivatives should be thoroughly characterized to determine their molecular weight, polydispersity, and structure.[]

| Technique | Purpose | Expected Results |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the structure of the branched PEG and determine the degree of polymerization. | ¹H NMR should show characteristic peaks for the PEG backbone and the central amine core. The ratio of the integrals of the PEG protons to the core protons can be used to estimate the molecular weight. |

| Gel Permeation Chromatography (GPC) | To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). | A monomodal peak with a low PDI (typically < 1.1) is expected, indicating a successful and controlled polymerization. |

| Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry | To confirm the molecular weight and the repeating unit mass. | A series of peaks separated by 44 Da (the mass of the ethylene oxide repeating unit) should be observed. |

Visualization of the Synthetic Workflow

The following diagrams illustrate the key steps in the synthesis of the branched PEG derivative.

Caption: Reaction scheme for the two-step synthesis of the branched PEG derivative.

Caption: Overall workflow for the synthesis and characterization of the branched PEG derivative.

Conclusion and Future Perspectives

This application note provides a comprehensive and scientifically sound methodology for the synthesis of novel branched PEG derivatives using Bis(2-(2-(2-methoxyethoxy)ethoxy)ethyl)amine as a core branching unit. The described protocols are based on well-established principles of polymer chemistry and offer a reproducible route to these valuable materials. The resulting Y-shaped PEGs, with their unique architecture, hold significant promise for a wide range of applications in drug delivery, bioconjugation, and materials science.[9] Further functionalization of the terminal hydroxyl groups can open up avenues for creating highly specific and efficient therapeutic and diagnostic agents.

References

- Li, Z., & Chau, Y. (2011). A facile synthesis of branched poly(ethylene glycol) and its heterobifunctional derivatives. Polymer Chemistry, 2(4), 873-878.

- Li, S., et al. (2008). Y-Shaped Poly(ethylene glycol) and Poly(trimethylene carbonate) Amphiphilic Copolymer: Synthesis and for Drug Delivery. Journal of Polymer Science Part A: Polymer Chemistry, 46(24), 8131-8140.

- De, S., et al. (2020). Synthesis of PEG-Functionalized Amines Using Ruthenium-Catalyzed Hydrogen Borrowing. Organic Letters, 22(15), 5890-5894.

-

JenKem Technology USA. (2025, May 14). Y-Shape PEG Derivatives. Retrieved February 21, 2026, from [Link]

- Nagy, A., & Szarka, G. (2013). Enzyme-catalyzed amine-functionalization of poly(ethylene-glycol). Express Polymer Letters, 7(11), 932-938.

- Liu, Z., et al. (2009).

- CN1461762A - Method of preparing branched polyethylene glycol - Google Patents. (n.d.).

-

Semantic Scholar. (n.d.). [PDF] PEG branched polymer for functionalization of nanomaterials with ultralong blood circulation. Retrieved February 21, 2026, from [Link]

- US20030149307A1 - Process for the preparation of polyethylene glycol bis amine - Google Patents. (n.d.).

-

LookChem. (n.d.). Cas 74654-07-2, 2-[2-(2-methoxyethoxy)ethoxy]ethylamine. Retrieved February 21, 2026, from [Link]

-

Single Use Support. (2023, April 26). Bioconjugates: Examples & Applications. Retrieved February 21, 2026, from [Link]

- Wang, P., et al. (2018). Solid Phase Stepwise Synthesis of Polyethylene Glycol. Molecules, 23(9), 2337.

-

Thermo Fisher Scientific. (2018, May 3). Strategies for successful crosslinking and bioconjugation applications [Video]. YouTube. [Link]

-

SIELC Technologies. (2018, May 16). Bis(2-(2-methoxyethoxy)ethyl)amine. Retrieved February 21, 2026, from [Link]

- Zhang, H., et al. (2016). Synthesis of heterobifunctional polyethylene glycols: Polymerization from functional initiators. Journal of Polymer Science Part A: Polymer Chemistry, 54(20), 3366-3372.

-

JenKem Technology. (2024, July 30). Activated PEGs for Amine PEGylation. Retrieved February 21, 2026, from [Link]

- Bisht, T., et al. (2024). Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics. Current Protein & Peptide Science, 25(3), 226-243.

-

Today's Clinical Lab. (2024, July 8). What is Bioconjugation? Overview, Applications & More. Retrieved February 21, 2026, from [Link]

- Johnson, W., et al. (2012). Safety Assessment of PEGs Cocamine and Related Ingredients as Used in Cosmetics. International Journal of Toxicology, 31(5_suppl), 147S-168S.

- Lutz, J. F., et al. (2006). Preparation of Ideal PEG Analogues with a Tunable Thermosensitivity by Controlled Radical Copolymerization of 2-(2-Methoxyethoxy)ethyl Methacrylate and Oligo(ethylene glycol)

Sources

- 1. Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics - Bisht - Current Protein & Peptide Science [edgccjournal.org]

- 3. Activated PEGs for Amine PEGylation - JenKem [jenkemusa.com]

- 4. PEG Branched Polymer for Functionalization of Nanomaterials with Ultralong Blood Circulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 7. CN1461762A - Method of preparing branched polyethylene glycol - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. susupport.com [susupport.com]

Application Notes & Protocols: Strategic Implementation of Secondary Amine PEG Linkers in Antibody-Drug Conjugate (ADC) Development

Authored by: Gemini, Senior Application Scientist

Abstract